molecular formula C14H20N2O2 B12089701 tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate

tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate

Cat. No.: B12089701
M. Wt: 248.32 g/mol
InChI Key: SUYAPBUIUDTGLR-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group linked to a cyclopropane ring substituted with a 4-aminophenyl moiety. Its structure combines rigidity from the cyclopropane ring with the electronic and steric effects of the tert-butyl group, making it a versatile intermediate in medicinal chemistry .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)

InChI Key

SUYAPBUIUDTGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of 4-aminophenylcyclopropane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted carbamates .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in drug development:

  • Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate have shown promising anti-inflammatory effects. In vivo studies demonstrated significant inhibition of inflammation markers compared to standard anti-inflammatory drugs like indomethacin .
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. These studies suggest that the compound may help reduce oxidative stress and inflammatory responses in neuronal cells .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound in a carrageenan-induced rat paw edema model. The results indicated that the compound significantly reduced paw swelling compared to control groups, with an inhibition percentage ranging from 54% to 39% over a 12-hour period. This suggests potential utility in treating inflammatory conditions .

Case Study 2: Neuroprotective Effects

In vitro studies on astrocytes exposed to amyloid beta peptides showed that this compound improved cell viability and reduced inflammatory markers such as TNF-α. This highlights its potential role in neuroprotection against Alzheimer's disease-related neurotoxicity .

Data Summary Table

Activity Measurement Method Result
Anti-inflammatory effectIn vivo assay54% - 39% inhibition
NeuroprotectionCell viability assaySignificant improvement observed
Oxidative stress reductionROS measurementDecreased ROS levels

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Key Features :

  • Structure: The cyclopropyl group introduces strain, enhancing reactivity and stability, while the 4-aminophenyl group provides a site for further functionalization .
  • Synthesis: Typically synthesized via coupling reactions between tert-butyl carbamate and 4-aminophenyl cyclopropane derivatives, often using reagents like PyBOP and triethylamine in DMF .
  • Applications : Primarily used as a precursor in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and other bioactive molecules. Its Boc-protected amine facilitates selective deprotection during multi-step syntheses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Structural Features Key Differentiators
tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate Cyclopropane ring, 4-aminophenyl group High rigidity; amine group for targeting enzymes
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate Cyclopropane + hydroxymethyl group Lacks aromaticity; moderate urease inhibition
tert-Butyl N-(2-hydroxyethyl)carbamate Shorter alkyl chain, hydroxyl group Reduced steric hindrance; limited bioactivity
tert-Butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate Trifluoromethyl group on cyclopropane Enhanced binding affinity via fluorophilicity
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate Halogenated phenyl group Improved AChE/BChE inhibition

Biological Activity

tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 234.29 g/mol

This compound features a tert-butyl group, a cyclopropyl moiety, and an aminophenyl group, which contribute to its pharmacological properties.

Research suggests that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that play roles in cell signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes including neurotransmission and smooth muscle contraction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. The following table summarizes key findings from recent studies:

Study ReferenceTargetIC50_{50} (µM)Effect
CFTR1.5Potentiation of chloride secretion
PDE40.236Inhibition of phosphodiesterase activity
HDACsNot specifiedInhibition of histone deacetylases

Case Studies

  • Cystic Fibrosis Treatment : A study evaluated the compound's ability to potentiate CFTR function in human bronchial epithelial cells derived from cystic fibrosis patients. The results indicated a significant increase in transepithelial current, suggesting potential therapeutic applications in cystic fibrosis management .
  • Anti-inflammatory Properties : In a model of chronic obstructive pulmonary disease (COPD), this compound demonstrated anti-inflammatory effects by reducing cytokine release in vitro, indicating its potential use in treating inflammatory respiratory diseases .
  • Histone Deacetylase Inhibition : The compound was also tested for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Preliminary results suggest that it may serve as a lead compound for developing HDAC inhibitors .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its ability to modulate key biological pathways makes it an attractive candidate for further development in treating various diseases, particularly those related to inflammation and genetic disorders like cystic fibrosis.

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